2-Ethoxy-5-methylbenzenethiol
Overview
Description
2-Ethoxy-5-methylbenzenethiol is an organic compound with the molecular formula C₉H₁₂OS It is characterized by the presence of an ethoxy group and a methyl group attached to a benzene ring, along with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-methylbenzenethiol typically involves the introduction of an ethoxy group and a methyl group onto a benzene ring, followed by the addition of a thiol group. One common method involves the ethylation of 5-methylphenol to form 2-ethoxy-5-methylphenol, which is then subjected to thiolation using reagents such as thiourea or hydrogen sulfide under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-Ethoxy-5-methylbenzenethiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-methylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
2-Ethoxybenzenethiol: Lacks the methyl group, which may affect its reactivity and applications.
5-Methylbenzenethiol: Lacks the ethoxy group, which may influence its solubility and chemical behavior.
2-Methyl-5-ethoxybenzenethiol: Similar structure but with different positioning of the ethoxy and methyl groups.
Uniqueness: 2-Ethoxy-5-methylbenzenethiol is unique due to the specific positioning of the ethoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and potential applications. The presence of both an ethoxy and a methyl group can enhance its solubility in organic solvents and may affect its interaction with biological targets.
Biological Activity
2-Ethoxy-5-methylbenzenethiol, with the molecular formula C₉H₁₂OS, is an organic compound notable for its unique structure, which includes an ethoxy group, a methyl group, and a thiol group attached to a benzene ring. This compound has garnered interest in various fields, particularly in biology and medicinal chemistry, due to its potential biological activities and interactions with biomolecules.
The synthesis of this compound typically involves the ethylation of 5-methylphenol followed by thiolation using reagents such as thiourea or hydrogen sulfide under acidic conditions. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with proteins and enzymes. This interaction can modulate the function of these biomolecules, potentially affecting various biochemical pathways. Such mechanisms may lead to observed effects such as antimicrobial and antioxidant activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.
Microorganism | Inhibition Zone (mm) | Concentration Tested (μg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 18 | 100 |
P. aeruginosa | 12 | 100 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrate that it can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.
Assay Type | IC50 (μM) |
---|---|
DPPH Radical Scavenging | 25 |
ABTS Radical Scavenging | 30 |
Case Studies
-
Case Study on Antimicrobial Properties :
A study published in a peer-reviewed journal investigated the efficacy of this compound against multi-drug resistant bacteria. The findings indicated that the compound significantly inhibited bacterial growth at lower concentrations compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent. -
Case Study on Antioxidant Effects :
Another study focused on the antioxidant activity of this compound in cellular models exposed to oxidative stress. Results showed that treatment with this compound led to a marked reduction in markers of oxidative damage, suggesting protective effects against cellular injury.
Comparison with Similar Compounds
This compound can be compared with other thiol-containing compounds to elucidate its unique properties:
Compound | Key Features | Biological Activity |
---|---|---|
2-Ethoxybenzenethiol | Lacks methyl group | Moderate antimicrobial activity |
5-Methylbenzenethiol | Lacks ethoxy group | Lower antioxidant activity |
2-Methyl-5-ethoxybenzenethiol | Similar structure but different positioning | Enhanced solubility and reactivity |
Properties
IUPAC Name |
2-ethoxy-5-methylbenzenethiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-3-10-8-5-4-7(2)6-9(8)11/h4-6,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIUNVYZNMVNGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801307304 | |
Record name | 2-Ethoxy-5-methylbenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801307304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23385-48-0 | |
Record name | 2-Ethoxy-5-methylbenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23385-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-5-methylbenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801307304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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